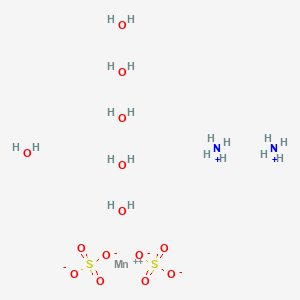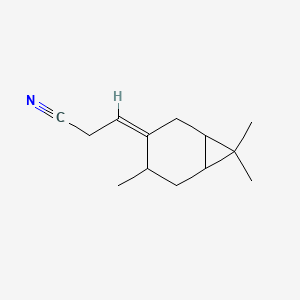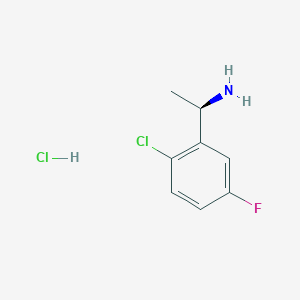![molecular formula C13H10F3NO3 B1505204 Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate CAS No. 871676-36-7](/img/structure/B1505204.png)
Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate
Descripción general
Descripción
Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, an oxazole ring, and an ethyl carboxylate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate typically involves the reaction of ethyl trifluoroacetate with hydrazine and amidines in the presence of sodium hydroxide in tetrahydrofuran at reflux temperature. This three-component condensation reaction yields the desired compound in good to excellent yields.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow processes can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can impart unique properties to the resulting compounds, such as increased stability and lipophilicity.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it suitable for interacting with biological targets.
Medicine: In the field of medicine, this compound may be explored for its therapeutic potential. It could serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique properties make it valuable for creating products with specific functionalities.
Mecanismo De Acción
The mechanism by which Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group can enhance binding affinity to biological targets, leading to specific interactions and biological responses. The exact mechanism may vary depending on the application and the specific biological system involved.
Comparación Con Compuestos Similares
Ethyl 5-(trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylate
Various indole derivatives
Uniqueness: Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate stands out due to its specific structural features, such as the presence of the trifluoromethyl group and the oxazole ring. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-2-19-12(18)10-7-11(20-17-10)8-4-3-5-9(6-8)13(14,15)16/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCHYHLRNPHDPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10701697 | |
| Record name | Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10701697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871676-36-7 | |
| Record name | Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10701697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Benzyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1505122.png)








![1-[(1R,2S,5S)-Bicyclo[3.1.0]hexan-2-yl]-4-methylpiperazine](/img/structure/B1505141.png)



